METHYL 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)ACETATE
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Overview
Description
Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzyl and a methylbenzenesulfonamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate typically involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-p-toluene sulfonamide: Known for its inhibitory effects on ATPase activity.
N-(2,4-dimethoxy-benzyl)-4-methylbenzenesulfonamide: Exhibits similar structural features and biological activities.
2-(p-tosylaminomethyl)aniline: Another sulfonamide with comparable chemical properties
Uniqueness
Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-14-8-10-16(11-9-14)23(20,21)18(13-17(19)22-2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTURTJONNOOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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